

# Linalool Oxide Isomers: A Comprehensive Technical Guide to CAS Registry Numbers and Synthesis

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This technical guide provides a centralized resource for the CAS Registry Numbers of **linalool oxide** isomers, crucial for accurate identification and documentation in research and development. Furthermore, it outlines a detailed experimental protocol for the synthesis and separation of all eight stereoisomeric forms of **linalool oxide**, offering a practical foundation for laboratory application.

# Data Presentation: CAS Registry Numbers for Linalool Oxide Isomers

**Linalool oxide** exists as various isomers, primarily categorized as furanoid and pyranoid ring structures, each with cis and trans configurations. The accurate identification of these isomers is paramount for scientific research, particularly in fields such as fragrance chemistry, pharmacology, and metabolomics. The following table summarizes the CAS Registry Numbers for these key isomers.



Isomer Category	Specific Isomer	CAS Registry Number
Furanoid	cis-Linalool oxide (furanoid)	5989-33-3[1]
trans-Linalool oxide (furanoid)	34995-77-2[2][3][4][5][6]	
Linalool oxide (furanoid, mixture of isomers)	60047-17-8	
Pyranoid	cis-Linalool oxide (pyranoid)	14009-71-3[7]
trans-Linalool oxide (pyranoid)	39028-58-5[8][9][10]	
Linalool oxide (pyranoid, mixture of isomers)	14049-11-7[11][12]	_
General/Mixture	Linalool oxide (mixture of isomers)	1365-19-1[13][14]

# Experimental Protocols: Synthesis and Separation of Linalool Oxide Stereoisomers

A practical, laboratory-scale synthesis for all eight stereoisomeric forms of terpene **linalool oxide** has been developed, providing a user-friendly procedure for obtaining these compounds for research purposes.[15][16] The methodology is based on the transformation of linalool enantiomers into a diastereoisomeric mixture of furanoid and pyranoid oxides, followed by a strategic separation process.[15][16]

#### 1. Preparation of the Mixture of **Linalool Oxide** Isomers:

The initial step involves the acid-catalyzed cyclization of a linalool enantiomer (e.g., (R)-linalool) to produce a mixture of furanoid and pyranoid oxides.[15][17] This is typically achieved by treating the starting linalool with an epoxidizing agent like m-chloroperbenzoic acid (mCPBA), followed by the addition of a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization.[15][17][18] This process yields a crude mixture containing both furanoid and pyranoid isomers.[15][17]

#### 2. Separation of Pyranoid Isomers:



The separation strategy leverages the different steric hindrances of the hydroxyl groups on the pyranoid and furanoid isomers.[15][16]

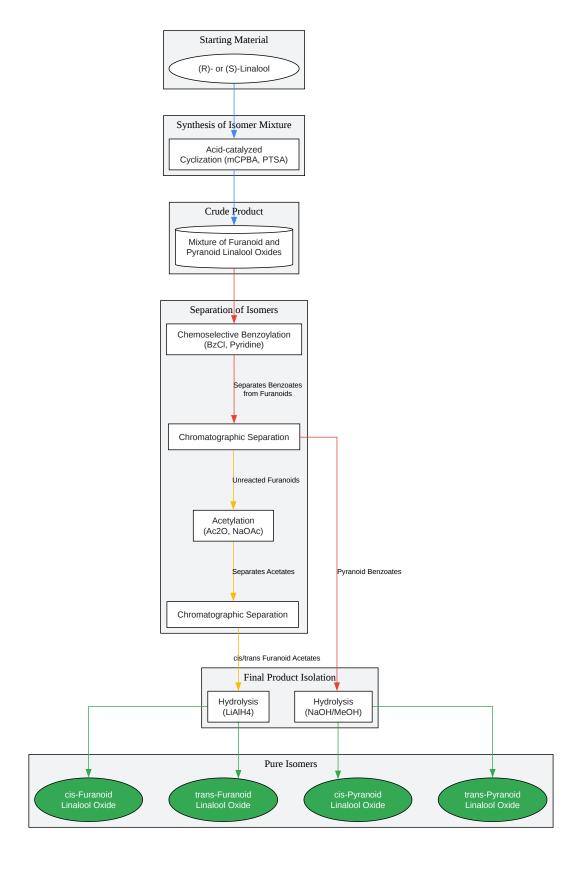
- Chemoselective Benzoylation: The crude mixture of linalool oxides is subjected to
  chemoselective benzoylation. The secondary alcohol functional group of the pyranoid oxides
  is more sterically accessible and reacts preferentially with benzoyl chloride (BzCl) in the
  presence of pyridine.[15][16] This converts the pyranoid isomers into their benzoate esters.
- Chromatographic Separation: The resulting mixture, containing pyranoid benzoate esters and unreacted furanoid oxides, can then be separated using chromatography.[15]
- Hydrolysis: The separated pyranoid benzoate esters are subsequently hydrolyzed (e.g., using sodium hydroxide in methanol) to yield a separable mixture of the cis- and transpyranoid linalool oxides.[15][16]
- 3. Separation of Furanoid Isomers:
- Acetylation: The unreacted furanoid isomers from the initial chromatographic separation are transformed into their corresponding acetate esters by reacting them with acetic anhydride and sodium acetate.[15][16]
- Chromatographic Separation: The resulting cis- and trans-furanoid acetates can be readily separated by chromatography.[15]
- Hydrolysis: Finally, the separated furanoid acetate esters are hydrolyzed (e.g., using lithium aluminum hydride) to afford the pure cis- and trans-furanoid **linalool oxides**.[15][18]

This entire sequence of reactions can be performed starting from either (R)- or (S)-linalool to produce all eight possible stereoisomers.[15]

### **Mandatory Visualization: Experimental Workflow**

The following diagram illustrates the logical workflow for the synthesis and separation of **linalool oxide** isomers.





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Caption: Synthesis and separation workflow for **linalool oxide** isomers.



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